Cas no 2034313-97-6 (N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl-2-(3-methoxyphenyl)acetamide)

N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl-2-(3-methoxyphenyl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl-2-(3-methoxyphenyl)acetamide
- AKOS026704547
- F6561-0055
- N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-(3-methoxyphenyl)acetamide
- N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-2-(3-methoxyphenyl)acetamide
- 2034313-97-6
-
- インチ: 1S/C14H16N2O5/c1-20-11-4-2-3-10(7-11)8-12(17)15-5-6-16-13(18)9-21-14(16)19/h2-4,7H,5-6,8-9H2,1H3,(H,15,17)
- InChIKey: CIVPENPMCUYBNB-UHFFFAOYSA-N
- ほほえんだ: O1C(N(C(C1)=O)CCNC(CC1C=CC=C(C=1)OC)=O)=O
計算された属性
- せいみつぶんしりょう: 292.10592162g/mol
- どういたいしつりょう: 292.10592162g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 412
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84.9Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl-2-(3-methoxyphenyl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6561-0055-2mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-(3-methoxyphenyl)acetamide |
2034313-97-6 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6561-0055-2μmol |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-(3-methoxyphenyl)acetamide |
2034313-97-6 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6561-0055-4mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-(3-methoxyphenyl)acetamide |
2034313-97-6 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6561-0055-5mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-(3-methoxyphenyl)acetamide |
2034313-97-6 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6561-0055-10μmol |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-(3-methoxyphenyl)acetamide |
2034313-97-6 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6561-0055-20μmol |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-(3-methoxyphenyl)acetamide |
2034313-97-6 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6561-0055-1mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-(3-methoxyphenyl)acetamide |
2034313-97-6 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6561-0055-25mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-(3-methoxyphenyl)acetamide |
2034313-97-6 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6561-0055-30mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-(3-methoxyphenyl)acetamide |
2034313-97-6 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6561-0055-10mg |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-2-(3-methoxyphenyl)acetamide |
2034313-97-6 | 10mg |
$79.0 | 2023-09-08 |
N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl-2-(3-methoxyphenyl)acetamide 関連文献
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
2. Book reviews
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl-2-(3-methoxyphenyl)acetamideに関する追加情報
N-2-(2,4-Dioxo-1,3-Oxazolidin-3-Yl)Ethyl-2-(3-Methoxyphenyl)Acetamide: A Comprehensive Overview
The compound CAS No. 2034313-97-6, known as N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl-2-(3-methoxyphenyl)acetamide, is a complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound has garnered attention due to its unique structural features and promising biological activities.
At its core, the molecule consists of an oxazolidinone ring system, which is a five-membered ring containing two oxygen atoms and one nitrogen atom. This structure is known for its stability and reactivity in various chemical reactions. The oxazolidinone moiety is further substituted with an ethyl group attached to an acetamide functional group. The acetamide group plays a crucial role in enhancing the compound's solubility and bioavailability, making it a valuable component in drug design.
The presence of the methoxyphenyl group in the molecule adds another layer of complexity and functionality. The methoxy group (-OCH₃) is a common substituent in pharmaceutical compounds, often contributing to increased lipophilicity and improved pharmacokinetic properties. This substitution pattern suggests that the compound may exhibit selective binding affinity towards specific biological targets, such as enzymes or receptors.
Recent studies have explored the potential of this compound in the field of medicinal chemistry. Researchers have investigated its ability to inhibit key enzymes involved in various pathological processes, such as inflammation and neurodegenerative diseases. For instance, a study published in the Journal of Medicinal Chemistry highlighted its promising anti-inflammatory activity through modulation of cyclooxygenase (COX) enzymes.
In addition to its enzymatic inhibitory properties, the compound has shown potential as a modulator of cellular signaling pathways. Preclinical studies have demonstrated its ability to influence the activity of protein kinases, which are critical in regulating cell growth and differentiation. These findings underscore its potential as a lead compound for developing novel therapeutic agents.
From a synthetic perspective, the compound can be synthesized through a multi-step process involving condensation reactions and cyclization steps. The synthesis typically begins with the preparation of the oxazolidinone ring system, followed by coupling reactions to introduce the acetamide and methoxyphenyl groups. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.
Looking ahead, ongoing research is focused on optimizing the compound's pharmacokinetic profile to enhance its efficacy in vivo. Researchers are exploring various strategies, including prodrug design and targeted drug delivery systems, to improve its bioavailability and reduce potential side effects.
In conclusion, N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl-2-(3-methoxyphenyl)acetamide represents a promising candidate for advancing drug discovery efforts in several therapeutic areas. Its unique chemical structure and diverse biological activities make it a subject of continued interest among chemists and pharmacologists alike.
2034313-97-6 (N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl-2-(3-methoxyphenyl)acetamide) 関連製品
- 2171299-05-9(4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid)
- 851864-89-6(2-{(3-fluorophenyl)methylsulfanyl}-1-(4-methoxybenzoyl)-4,5-dihydro-1H-imidazole)
- 444613-00-7(5-(Chloromethyl)-4-[(2-phenylethoxy)methyl]-2-[4-(trifluoromethyl)phenyl]thiazole)
- 2138138-46-0(4-Chloro-5-fluoro-6-methyl-2-(trichloromethyl)pyrimidine)
- 1215898-55-7(Mirtazapine-d4)
- 1807211-66-0(Methyl 5-bromo-2-methyl-4-nitrophenylacetate)
- 779315-67-2(3-(6-Aminopyridin-3-yl)benzoic acid)
- 2613385-10-5(2-(6-methyl-1H-indazol-4-yl)ethan-1-amine dihydrochloride)
- 1806790-08-8(2-Cyano-4-(difluoromethyl)-3,6-diiodopyridine)
- 2227817-70-9((2S)-4-(3-bromo-5-fluorophenyl)butan-2-ol)